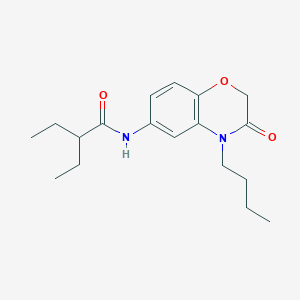
N-(2-chloro-5-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロ-5-メトキシフェニル)-1-(3-フェニル-2,1-ベンゾオキサゾール-5-イル)-5-プロピル-1H-1,2,3-トリアゾール-4-カルボキサミドは、トリアゾール誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
N-(2-クロロ-5-メトキシフェニル)-1-(3-フェニル-2,1-ベンゾオキサゾール-5-イル)-5-プロピル-1H-1,2,3-トリアゾール-4-カルボキサミドの合成は、通常、市販の出発物質から始まり、複数の段階を伴います。 主要な段階には、以下が含まれる場合があります。
ベンゾオキサゾール環の形成: これは、適切なo-アミノフェノール誘導体とカルボン酸またはその誘導体を環化させることで実現できます。
トリアゾール環の導入: この段階では、通常、アジドとアルキン間のヒュースゲン1,3-双極子環状付加など、クリックケミストリー反応が行われます。
官能基の修飾:
工業的生産方法
この化合物の工業的生産には、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化が求められる可能性があります。 これには、連続フローリアクターの使用、反応条件のハイスループットスクリーニング、効率的な精製方法の開発が含まれる可能性があります。
化学反応の分析
反応の種類
N-(2-クロロ-5-メトキシフェニル)-1-(3-フェニル-2,1-ベンゾオキサゾール-5-イル)-5-プロピル-1H-1,2,3-トリアゾール-4-カルボキサミドは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: 特定の条件下で、この化合物は対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を修飾するために使用できます。
置換: クロロ基は、他の求核剤と置換されて、異なる誘導体を形成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤がしばしば使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化物が生成される可能性がありますが、置換反応によって、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 その独特の構造により、新しい化学反応を探求し、新しい材料を開発することが可能になります。
生物学
生物学的研究では、トリアゾール誘導体は、酵素阻害剤、抗菌剤、抗癌剤としての可能性について研究されています。 N-(2-クロロ-5-メトキシフェニル)-1-(3-フェニル-2,1-ベンゾオキサゾール-5-イル)-5-プロピル-1H-1,2,3-トリアゾール-4-カルボキサミドの具体的な生物学的活性は、生物学的標的との相互作用によって異なります。
医学
医学において、この化合物は、治療の可能性について調査される可能性があります。 トリアゾール誘導体は、抗真菌、抗ウイルス、抗炎症作用で知られており、創薬のための有望な候補となっています。
産業
産業部門では、この化合物は、ポリマー、コーティング、接着剤など、特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific biological activities of N-(2-chloro-5-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide would depend on its interaction with biological targets.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Triazole derivatives are known for their antifungal, antiviral, and anti-inflammatory properties, making them promising candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
作用機序
N-(2-クロロ-5-メトキシフェニル)-1-(3-フェニル-2,1-ベンゾオキサゾール-5-イル)-5-プロピル-1H-1,2,3-トリアゾール-4-カルボキサミドの作用機序は、特定の用途によって異なります。 生物系では、酵素や受容体と相互作用し、それらの活性を調節し、さまざまな生理学的効果をもたらす可能性があります。 含まれる分子標的と経路は、実験研究によって解明する必要があります。
類似の化合物との比較
類似の化合物
フルコナゾール: トリアゾール系抗真菌剤。
ボリコナゾール: より幅広い活性を持つ別のトリアゾール系抗真菌剤。
イトラコナゾール: 真菌感染症の治療に使用されていることが知られています。
独自性
N-(2-クロロ-5-メトキシフェニル)-1-(3-フェニル-2,1-ベンゾオキサゾール-5-イル)-5-プロピル-1H-1,2,3-トリアゾール-4-カルボキサミドは、官能基と構造的特徴の特定の組み合わせにより、ユニークです。 この独自性は、他のトリアゾール誘導体と比較して、独特の生物学的活性と化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its use in treating fungal infections.
Uniqueness
N-(2-chloro-5-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
特性
分子式 |
C26H22ClN5O3 |
|---|---|
分子量 |
487.9 g/mol |
IUPAC名 |
N-(2-chloro-5-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-3-7-23-24(26(33)28-22-15-18(34-2)11-12-20(22)27)29-31-32(23)17-10-13-21-19(14-17)25(35-30-21)16-8-5-4-6-9-16/h4-6,8-15H,3,7H2,1-2H3,(H,28,33) |
InChIキー |
GMECLIMVMMUEJP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=C(C=CC(=C5)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11312804.png)
![6-chloro-7-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312805.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11312814.png)
![N-Ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11312821.png)
![N-(2,3-dichlorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11312828.png)
![2-(2-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11312833.png)
![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11312837.png)
![(5-Phenyl-1,2-oxazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11312843.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11312856.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide](/img/structure/B11312858.png)
![N-(3-Chloro-4-fluorophenyl)-5-[4-methoxy-3-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11312878.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11312889.png)
